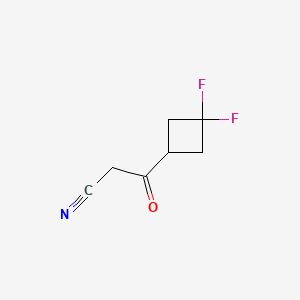
3-Chloro-5-fluoropyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-5-fluoropyridine-2-carbaldehyde” is a chemical compound with the molecular formula C6H3ClFNO . It is related to other compounds such as “5-Chloropyridine-2-carboxaldehyde” and “2-Chloro-5-fluoro-pyridine-3-carbaldehyde” which have similar structures .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “3-Chloro-5-fluoropyridine-2-carbaldehyde”, often involves methods like the Umemoto reaction and the Balts-Schiemann reaction . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-fluoropyridine-2-carbaldehyde” consists of a pyridine ring with chlorine and fluorine substituents, and a carbaldehyde group . The exact structure can be determined using techniques like NMR spectroscopy .
Chemical Reactions Analysis
Fluoropyridines, including “3-Chloro-5-fluoropyridine-2-carbaldehyde”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Scientific Research Applications
Synthesis and Biological Applications
- The preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde imines showcases a method for generating compounds with potential applications as herbicides, fungicides, and antiviral agents, among others. This approach highlights the versatility of pyridine derivatives in synthesizing biologically active molecules (Gangadasu, Raju, & Rao, 2002).
- 3-Fluoropyrroles synthesis from 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, derived from 2-aryl-5-(bromomethyl)-1-pyrrolines, demonstrates the utility of fluorinated pyridine derivatives in accessing new fluorinated pyrrole frameworks, useful in pharmaceutical and agrochemical sectors (Surmont et al., 2009).
Chemical Synthesis Innovations
- Research on 4-chloro-2H-chromene-3-carbaldehydes and their condensation with ethyl-3-aminocrotonates provides insights into synthesizing chromenyldihydropyridines, which are valuable in developing new compounds with potential therapeutic applications (Madhunala et al., 2019).
- The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine outlines a methodology for selectively substituting halides, which is critical for the targeted synthesis of complex molecules in drug development and materials science (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Advanced Materials and Methodologies
- A fast-response colorimetric and fluorescent probe for hypochlorite based on the oxidation of hydrazone showcases the potential of pyridine derivatives in developing sensitive and fast-acting probes for biological and chemical sensing applications (Wu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-fluoropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBPZQQCUYFFJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733357 |
Source


|
| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoropyridine-2-carbaldehyde | |
CAS RN |
1227563-32-7 |
Source


|
| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


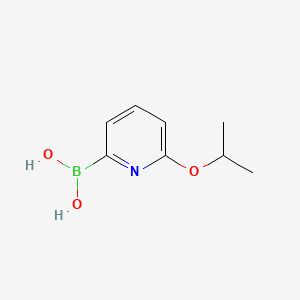
![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)
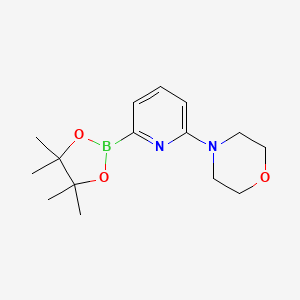
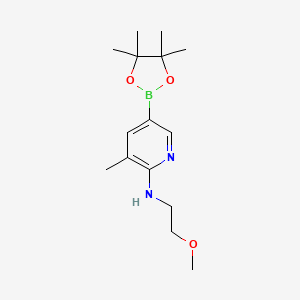
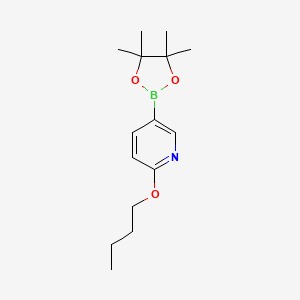
![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)
![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
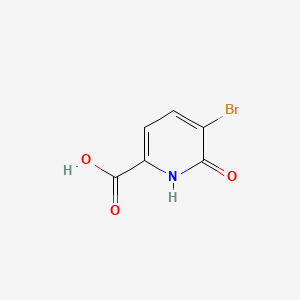
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)
